molecular formula C10H18O2 B563210 2,3-Epoxydecanal CAS No. 102369-06-2

2,3-Epoxydecanal

Cat. No.: B563210
CAS No.: 102369-06-2
M. Wt: 170.25 g/mol
InChI Key: ZAYNCWQGQVRPDV-UWVGGRQHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Epoxydecanal typically involves the epoxidation of decanal. One common method is the reaction of decanal with a peracid, such as peracetic acid, under controlled conditions. The reaction proceeds as follows:

Decanal+Peracetic AcidThis compound+Acetic Acid\text{Decanal} + \text{Peracetic Acid} \rightarrow \text{this compound} + \text{Acetic Acid} Decanal+Peracetic Acid→this compound+Acetic Acid

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using catalysts to enhance the reaction rate and yield. The process generally involves the use of a solvent to dissolve the reactants and maintain the reaction mixture at an optimal temperature range, typically between 50°C and 70°C. The reaction is monitored to ensure complete conversion of decanal to this compound.

Chemical Reactions Analysis

Types of Reactions: 2,3-Epoxydecanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like water, alcohols, or amines can react with this compound under acidic or basic conditions.

Major Products:

    Oxidation: Decanoic acid.

    Reduction: 2,3-Decanediol.

    Substitution: Various hydroxy or amino derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Epoxydecanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Epoxydecanal involves its interaction with nucleophilic groups in various chemical reactions. The epoxide ring is highly reactive and can be opened by nucleophiles, leading to the formation of new bonds and products. This reactivity is exploited in both synthetic chemistry and industrial applications to create a wide range of derivatives.

Comparison with Similar Compounds

  • 2,3-Epoxyhexanal
  • 2,3-Epoxyoctanal
  • 2,3-Epoxynonanal

Comparison: 2,3-Epoxydecanal is unique due to its longer carbon chain compared to its homologs like 2,3-Epoxyhexanal and 2,3-Epoxyoctanal. This longer chain contributes to its distinct fatty citrus aroma and makes it more suitable for certain industrial applications, such as eco-friendly coatings and flavoring agents .

Properties

CAS No.

102369-06-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(2R,3S)-3-heptyloxirane-2-carbaldehyde

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-9-10(8-11)12-9/h8-10H,2-7H2,1H3/t9-,10-/m0/s1

InChI Key

ZAYNCWQGQVRPDV-UWVGGRQHSA-N

Isomeric SMILES

CCCCCCC[C@H]1[C@@H](O1)C=O

SMILES

CCCCCCCC1C(O1)C=O

Canonical SMILES

CCCCCCCC1C(O1)C=O

density

0.912-0.922 (20º)

physical_description

Colourless to pale yellow clear liquid;  fatty citrus aroma

solubility

Very slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

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